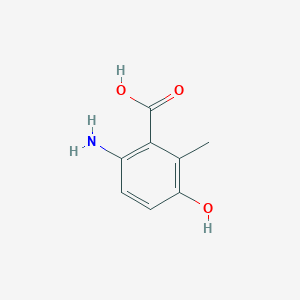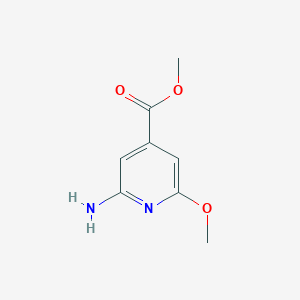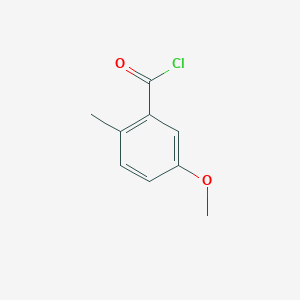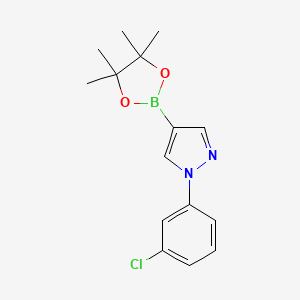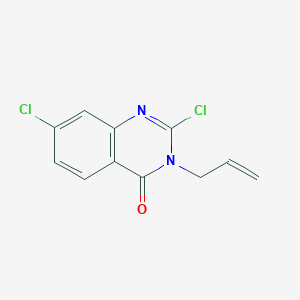
2-(Difluoromethoxy)-6-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine is a chemical compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a pyridine ringThe incorporation of fluorine atoms into organic molecules often results in enhanced biological activity and altered physicochemical properties, making such compounds valuable in drug discovery and development .
Preparation Methods
The synthesis of 2-(difluoromethoxy)-6-methoxy-3-Pyridinamine typically involves the introduction of difluoromethoxy and methoxy groups onto a pyridine ring. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methoxy groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines or alcohols .
Scientific Research Applications
2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-6-methoxy-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also affect signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethoxy)-6-methoxy-3-Pyridinamine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, resulting in different physicochemical properties and biological activities.
2-(Difluoromethoxy)-3-methoxy-5-Pyridinamine: The position of the methoxy group is different, which can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of 2-(difluoromethoxy)-6-methoxy-3-Pyridinamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O2/c1-12-5-3-2-4(10)6(11-5)13-7(8)9/h2-3,7H,10H2,1H3 |
InChI Key |
ZHRGNHRILJTWJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


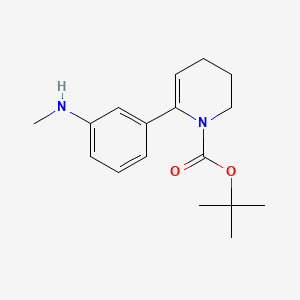
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)

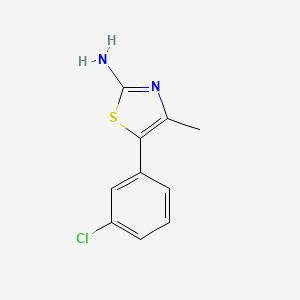
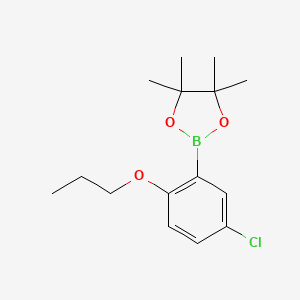
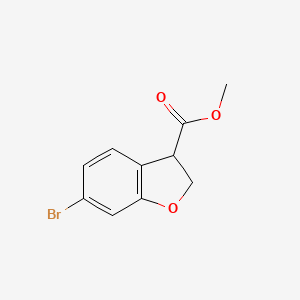
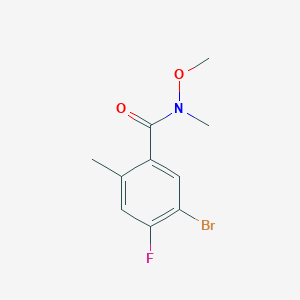
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
